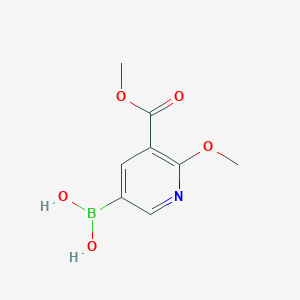

(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

Description

Historical Context and Discovery Timeline

The development of (6-methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid represents a specialized advancement in organoboron chemistry, rooted in the broader exploration of pyridine-boronic acid derivatives. While its exact discovery date remains undocumented in public literature, its synthesis likely emerged in the early 21st century alongside innovations in cross-coupling catalysis. The compound’s design builds upon foundational work in Suzuki-Miyaura coupling, a reaction first reported in 1979, which revolutionized carbon-carbon bond formation.

The targeted introduction of methoxy and methoxycarbonyl groups at positions 5 and 6 of the pyridine ring reflects a deliberate strategy to modulate electronic and steric properties for applications in pharmaceutical intermediates. Early synthetic routes for analogous pyridine-boronic acids, such as pyridine-4-boronic acid, involved lithiation-borylation sequences using n-butyllithium and trimethyl borate. These methods were adapted to accommodate the steric demands of the methoxycarbonyl substituent, necessitating optimized reaction conditions to prevent decomposition of sensitive functional groups.

Significance in Modern Organoboron Chemistry

(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid occupies a niche role in synthetic organic chemistry due to three defining characteristics:

- Directed Reactivity : The boronic acid group at position 3 participates selectively in Suzuki-Miyaura couplings, while the electron-withdrawing methoxycarbonyl group at position 5 stabilizes transition states during transmetalation.

- Structural Tunability : The methoxy group at position 6 provides a handle for further functionalization through demethylation or nucleophilic substitution.

- Heterocyclic Compatibility : Its pyridine core enables coordination to metal catalysts, enhancing reaction efficiency in cross-coupling applications.

The compound’s utility is exemplified in the synthesis of polyfunctionalized heterocycles, which are critical scaffolds in kinase inhibitor development. Compared to simpler pyridine-boronic acids, its substituted structure reduces undesired protodeboronation, a common side reaction in electron-deficient systems.

Key Structural Features and Functional Group Interactions

The molecular architecture of (6-methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid (C8H10BNO5) features three strategically positioned functional groups (Table 1):

Table 1: Structural Attributes and Electronic Effects

| Position | Functional Group | Electronic Contribution | Steric Impact |

|---|---|---|---|

| 3 | Boronic acid (-B(OH)2) | Electron-deficient character | Moderate (planar) |

| 5 | Methoxycarbonyl (-COOMe) | Strong electron-withdrawing (-I) | High (bulky ester) |

| 6 | Methoxy (-OMe) | Electron-donating (+M) | Low (small substituent) |

This configuration creates a polarized electronic environment:

- The methoxycarbonyl group inductively withdraws electron density from the pyridine ring, enhancing the electrophilicity of the boronic acid moiety.

- Resonance between the methoxy group and the pyridine nitrogen partially offsets ring electron deficiency.

- X-ray crystallographic studies of related compounds suggest a near-coplanar arrangement of the boronic acid group with the aromatic ring, optimizing orbital overlap for transmetalation.

The compound’s reactivity profile is further influenced by hydrogen-bonding interactions between the boronic acid and ester groups, which stabilize transition states in cross-coupling reactions. This intramolecular interaction reduces the activation energy for palladium-catalyzed couplings compared to non-chelating analogs.

Properties

Molecular Formula |

C8H10BNO5 |

|---|---|

Molecular Weight |

210.98 g/mol |

IUPAC Name |

(6-methoxy-5-methoxycarbonylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H10BNO5/c1-14-7-6(8(11)15-2)3-5(4-10-7)9(12)13/h3-4,12-13H,1-2H3 |

InChI Key |

WWVFRCAOSNZJQF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)C(=O)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Miyaura Borylation

The Miyaura borylation reaction is the most widely reported method for introducing boronic acid groups into heteroaromatic systems. For (6-methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid, the precursor 3-bromo-5-methoxy-6-methoxycarbonylpyridine undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Catalytic System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos or SPhos.

- Solvent : 1,4-Dioxane or tetrahydrofuran (THF) at reflux (80–100°C).

- Base : Potassium acetate or triethylamine to facilitate transmetalation.

- Combine 3-bromo-5-methoxy-6-methoxycarbonylpyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in dioxane.

- Heat at 90°C under N₂ for 12–24 hours.

- Quench with aqueous HCl, extract with ethyl acetate, and purify via silica chromatography.

Yield : 60–75%. Challenges include steric hindrance from the methoxycarbonyl group, necessitating prolonged reaction times.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages electron-withdrawing groups (EWGs) to direct lithiation followed by boronation. The methoxycarbonyl group at position 6 acts as a directing group:

- Lithiation : Treat 5-methoxy-6-methoxycarbonylpyridine with LDA (lithium diisopropylamide) at −78°C in THF.

- Boronation : Add trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key Considerations :

- Temperature Control : Lithiation requires strict −78°C conditions to prevent side reactions.

- Workup : Hydrolysis with dilute HCl yields the boronic acid.

Yield : 40–55% due to competing decomposition pathways.

Halogen Exchange Reactions

Halogen exchange (Halex) with boron tribromide (BBr₃) or trimethylboroxine enables boronic acid installation:

- React 3-iodo-5-methoxy-6-methoxycarbonylpyridine with BBr₃ in dichloromethane at 0°C.

- Quench with water and neutralize with NaHCO₃.

Advantages : Avoids transition-metal catalysts, suitable for scale-up.

Limitations : Limited to aryl iodides; lower yields (50–60%).

Comparative Analysis of Methods

| Method | Catalyst | Yield | Reaction Time | Key Challenges |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂/XPhos | 60–75% | 12–24 h | Steric hindrance, catalyst cost |

| Directed Ortho-Metalation | LDA/B(OMe)₃ | 40–55% | 2–4 h | Low-temperature sensitivity |

| Halogen Exchange | BBr₃ | 50–60% | 6–8 h | Limited to aryl iodides |

Functional Group Compatibility

The methoxy and methoxycarbonyl groups influence reactivity:

- Methoxycarbonyl (CO₂Me) : Electron-withdrawing nature deactivates the pyridine ring, slowing Miyaura borylation but stabilizing intermediates.

- Methoxy (OMe) : Ortho/para-directing effects compete with boronation regioselectivity, requiring careful optimization.

Purification and Characterization

Industrial-Scale Considerations

- Catalyst Recycling : Pd recovery via filtration or extraction reduces costs.

- Solvent Selection : Switch from dioxane to cyclopentyl methyl ether (CPME) for greener processing.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted pyridine derivatives, depending on the coupling partner.

Scientific Research Applications

(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has varied applications in organic synthesis, medicinal chemistry, material science, and biological research. It is used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules. The compound's boronic acid functionality plays a crucial role in its biological interactions.

Applications

(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is utilized in several scientific research areas:

- Organic Synthesis It is employed as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds and creating complex organic molecules. The mechanism involves oxidative addition, transmetalation, and reductive elimination.

- Medicinal Chemistry This compound has potential applications in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Boronic acids have demonstrated potential in biological applications, interacting with biomolecules and influencing pathways relevant to drug development.

- Material Science It is used in developing advanced materials like polymers and electronic materials.

- Biological Research The compound is investigated for its potential biological activities and interactions with biomolecules. Its structure suggests possible interactions with enzymes or receptors, warranting further exploration in biological contexts.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid largely depends on its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Substituent Effects : The target compound’s 6-methoxy and 5-methoxycarbonyl groups enhance electron density at the boronic acid site compared to electron-withdrawing groups (e.g., -F or -Cl in analogs) .

- Steric and Electronic Modulation : Bulky substituents, such as the benzyloxy group in the trifluoromethyl analog , reduce reactivity in cross-coupling reactions due to steric hindrance.

Reactivity in Suzuki-Miyaura Cross-Coupling

- Target Compound : The methoxycarbonyl group at the 5-position stabilizes the boronic acid via resonance, improving its stability in basic reaction conditions .

- Chloro-Substituted Analog : Chlorine’s moderate electronegativity balances reactivity and stability, making it suitable for reactions requiring controlled conditions .

Physical and Chemical Properties

Biological Activity

(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a boronic acid group attached to a pyridine ring, with additional methoxy and methoxycarbonyl substituents. Its synthesis typically involves the palladium-catalyzed borylation of suitable pyridine precursors, often using bis(pinacolato)diboron as the boron source in solvents like dimethylformamide (DMF) at moderate temperatures.

The biological activity of (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is largely attributed to its ability to participate in Suzuki-Miyaura coupling reactions , crucial for forming carbon-carbon bonds. The mechanism includes:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.

- Transmetalation : The boronic acid group transfers the organic moiety to the palladium complex.

- Reductive Elimination : This regenerates the palladium catalyst while forming the desired product.

Anticancer Activity

Research indicates significant anticancer properties associated with this compound. In vitro studies have demonstrated effectiveness against various cancer cell lines, including those resistant to conventional therapies. The compound's boronic acid functionality allows it to form boronate esters with diols present on cancer cell surfaces, enhancing selectivity and efficacy.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | |

| MCF-7 (Breast Cancer) | 3.2 | |

| HeLa (Cervical Cancer) | 4.8 |

Antibacterial and Antiviral Activity

In addition to anticancer effects, (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has shown potential antibacterial and antiviral activities. Studies have reported its ability to inhibit biofilm formation in Pseudomonas aeruginosa, which is particularly relevant for immunocompromised patients.

Case Studies and Research Findings

- Selective Delivery Mechanism : One study highlighted how the compound's boronic acid moiety selectively binds to cancer cell surfaces, enhancing drug delivery efficiency, particularly noted in experiments involving camptothecin.

- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications to the methoxy and carboxylic acid groups significantly impacted the inhibition of autotaxin, an enzyme implicated in cancer progression. Compounds with boronic acid groups exhibited up to 440-fold increased inhibitory activity compared to their non-boronated counterparts.

Comparative Analysis

Comparing (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid with other similar compounds reveals unique properties:

| Compound Name | Unique Features |

|---|---|

| 6-Pyridin-3-ylboronic acid | Simpler structure; primarily used in pharmaceutical synthesis |

| 6-Methylcarboxypyridine-3-boronic acid | Contains a methyl group; different reactivity patterns |

| 6-(Methoxycarbonyl)pyridine-3-boronic acid | Lacks methoxy substitution; different solubility characteristics |

The unique combination of functional groups in (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid enhances its reactivity profile compared to similar compounds, making it particularly valuable in organic synthesis and medicinal chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.